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Compound of Interest

Compound Name: Iminostilbene-d4

Cat. No.: B15559424 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of

Iminostilbene-d4, a deuterated analog of iminostilbene. This document details its fundamental

characteristics, synthesis, and analytical methodologies, making it an essential resource for

professionals in pharmaceutical research and development. Iminostilbene-d4 is primarily

utilized as an internal standard in analytical and pharmacokinetic research, where its isotopic

labeling allows for precise quantification of iminostilbene in biological samples.[1][2]

Core Chemical Properties
Iminostilbene-d4 is a stable, isotopically labeled form of iminostilbene. The incorporation of

four deuterium atoms results in a distinct mass shift, which is fundamental to its application in

mass spectrometry-based assays.
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Property Value Reference

Molecular Formula C₁₄H₇D₄N [2]

Molecular Weight 197.27 g/mol [2]

IUPAC Name
5H-dibenzo[b,f]azepine-

1,2,3,4-d4
[2]

CAS Number Not available [2]

Parent Compound (CAS) Iminostilbene (256-96-2) [3]

For comparison, the properties of the non-deuterated iminostilbene are provided below.

Property Value Reference

Molecular Formula C₁₄H₁₁N [4]

Molecular Weight 193.24 g/mol [4]

Melting Point 197-201 °C

Boiling Point 349.1 °C at 760 mmHg

Solubility
Soluble in DMSO and

Methanol
[5][6]

Synthesis of Iminostilbene-d4
A specific, detailed synthesis protocol for Iminostilbene-d4 is not readily available in the public

domain. However, a plausible synthetic route can be proposed based on established methods

for the synthesis of iminostilbene and general techniques for deuterium labeling. One common

industrial synthesis of iminostilbene involves the catalytic dehydrogenation of iminodibenzyl.[7]

[8] To introduce deuterium atoms onto one of the aromatic rings, a deuterated precursor would

be required.

A potential synthetic pathway could involve the following conceptual steps:
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Caption: Proposed synthesis of Iminostilbene-d4.

This proposed pathway begins with the Ullmann condensation of aniline-d5 and 2-

chlorotoluene to form a deuterated diphenylamine intermediate. Subsequent intramolecular

cyclization, followed by catalytic dehydrogenation, would yield the desired Iminostilbene-d4.
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The specific reaction conditions would need to be optimized to ensure high deuterium

incorporation and overall yield.

Experimental Protocols
Isotopic Purity Determination by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is the primary technique for determining the

isotopic enrichment of Iminostilbene-d4.

Methodology:

Sample Preparation: Prepare a dilute solution of Iminostilbene-d4 in a suitable solvent such

as methanol or acetonitrile.

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Data Acquisition: Acquire full scan mass spectra in the relevant m/z range.

Data Analysis: Determine the relative intensities of the ion signals corresponding to the

unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) isotopologues. The

isotopic purity is calculated from the integrated peak areas. A general method for determining

the enrichment of isotopically labelled molecules by mass spectrometry has been described,

which involves correcting for measurement errors and providing an uncertainty value for the

determined enrichment.[9]

Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a standard method for the

quantification of iminostilbene in biological matrices, using Iminostilbene-d4 as an internal

standard.

Illustrative LC-MS/MS Parameters:
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Parameter Condition

LC Column C18 reverse-phase column

Mobile Phase
Gradient of acetonitrile and water with 0.1%

formic acid

Flow Rate 0.3 - 0.5 mL/min

Injection Volume 5 - 10 µL

Ionization Mode Positive Electrospray Ionization (ESI+)

MS/MS Transition (Iminostilbene) m/z 194 -> 165

MS/MS Transition (Iminostilbene-d4) m/z 198 -> 169

Note: These are typical starting conditions and may require optimization.

The workflow for a typical quantitative analysis is as follows:

Sample Preparation
(e.g., protein precipitation, SPE)

Addition of
Iminostilbene-d4

LC Separation MS/MS Detection Quantification

Click to download full resolution via product page

Caption: Quantitative analysis workflow.

Spectroscopic Data
Mass Spectrometry
The mass spectrum of non-deuterated iminostilbene shows a prominent molecular ion peak at

m/z 193. The fragmentation pattern is characterized by the loss of a hydrogen atom to form a

stable ion at m/z 192, followed by further fragmentation.

For Iminostilbene-d4, the molecular ion is expected at m/z 197. The fragmentation pattern is

predicted to be similar to the non-deuterated analog, with corresponding mass shifts for the

fragment ions containing deuterium atoms.
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Caption: Predicted fragmentation of Iminostilbene-d4.

NMR Spectroscopy
While specific ¹H and ¹³C NMR spectra for Iminostilbene-d4 are not widely published, the

spectra of non-deuterated iminostilbene serve as a reference.[10] In the ¹H NMR spectrum of

Iminostilbene-d4, the signals corresponding to the protons on the deuterated aromatic ring

would be absent or significantly reduced in intensity, confirming the location of the deuterium

labels.

Reference ¹H NMR Data for Iminostilbene (in DMSO-d₆):

Aromatic protons typically appear in the range of 6.6-7.0 ppm.[10]

The vinyl protons appear around 6.0-6.1 ppm.[10]

Reference ¹³C NMR Data for Iminostilbene:

Aromatic and vinyl carbons resonate in the downfield region of the spectrum.

Stability and Storage
Deuterated compounds are generally stable under standard storage conditions. It is

recommended to store Iminostilbene-d4 in a cool, dry, and dark place to prevent degradation.
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Long-term stability studies for Iminostilbene-d4 are not extensively documented in public

literature; however, as a stable-labeled internal standard, it is expected to have good stability

under typical laboratory conditions. For precise information, it is always recommended to refer

to the Certificate of Analysis provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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